molecular formula C6H4ClNO3 B164951 2-Chloro-4-nitrophenol CAS No. 619-08-9

2-Chloro-4-nitrophenol

Cat. No.: B164951
CAS No.: 619-08-9
M. Wt: 173.55 g/mol
InChI Key: BOFRXDMCQRTGII-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenol is an organic compound that belongs to the class of chlorinated nitrophenols. It is characterized by the presence of a chlorine atom and a nitro group attached to a phenol ring. This compound is commonly used as an intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals . Due to its widespread use, it has become a significant environmental pollutant, raising concerns about its impact on ecosystems .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-nitrophenol (2C4NP) is a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This bacterium has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster in this bacterium is suspected to be involved in the catabolism of 2C4NP .

Mode of Action

The interaction of 2C4NP with its target involves the upregulation of the hnp genes in the 2C4NP-induced strain CNP-8 . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . The gene hnpA is necessary for strain CNP-8 to utilize 2C4NP in vivo .

Biochemical Pathways

The biochemical pathway affected by 2C4NP is the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Pharmacokinetics

It is known that compounds in this study are metabolically robust, demonstrating a % remnant of >98% after 30 min in the presence of human, rat, and mouse liver microsomes .

Result of Action

The result of the action of 2C4NP is the degradation of the compound via the BT pathway in the Gram-negative bacterium, Cupriavidus sp. CNP-8 . This leads to the formation of maleylacetate .

Action Environment

The action of 2C4NP is influenced by environmental factors. Chlorinated nitrophenols (CNPs) such as 2C4NP have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These hazardous pollutants have been extensively introduced into our surrounding environments mainly by anthropogenic activities . CNPs compounds are resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitrophenol can be synthesized through several methods. One common method involves the nitration of 4-chlorophenol using nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position on the phenol ring . Another method involves the hydrolysis of 2,5-dichloronitrobenzene with aqueous sodium hydroxide under pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of activated carbon to absorb organic impurities during the reaction process. This method improves the quality of the final product and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-Chloro-4-nitrophenol can be compared with other chlorinated nitrophenols such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and degradation pathways. Unlike other chlorinated nitrophenols, it is degraded via the 1,2,4-benzenetriol pathway in certain microorganisms, showcasing a distinct catabolic diversity .

Properties

IUPAC Name

2-chloro-4-nitrophenol
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InChI

InChI=1S/C6H4ClNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BOFRXDMCQRTGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O
Source PubChem
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Molecular Formula

C6H4ClNO3
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Related CAS

38731-70-3 (hydrochloride salt)
Record name Nitrofungin
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DSSTOX Substance ID

DTXSID0060694
Record name Phenol, 2-chloro-4-nitro-
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Molecular Weight

173.55 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 2-Chloro-4-nitrophenol
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Vapor Pressure

0.000296 [mmHg]
Record name 2-Chloro-4-nitrophenol
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CAS No.

619-08-9
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Record name 2-CHLORO-4-NITROPHENOL
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Record name 2-chloro-4-nitrophenol
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Synthesis routes and methods I

Procedure details

Similar to the synthesis of compound 1a, from methyl 4-chloro-7-methoxyquinoline-6-carboxylate (350 mg), 2-chloro-4-nitrophenol (240 mg), N,N-diisopropylethylamine (484 μL), and N-methylpyrrolidin-2-one (1.5 mL), compound 48a was yielded (130 mg, yield: 24%).
Quantity
484 μL
Type
reactant
Reaction Step One
Name
compound 48a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-nitrophenol (69.55 g, 0.5 mole) was dissolved in 10 N HCl (200 ml) in a 1000 ml flask with heating and then cooled down. To the mixture was added 600 ml potassium chlorate (61.25 g, 0.5 mole) solution, gradually with stirring. Stirring was continued for 1 hour after completion of addition and mixture was left overnight at room temperature. After filtration with vacuuming, the filtrate was washed with distilled water and recrystallized with dilute acetic acid solution to yield pale yellow acicular crystal, 2-chloro4-nitro-phenol (80.2 g, m.p. 110–111° C., yield rate 91%).
Quantity
69.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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